(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFKZXKTYBMSP-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The piperidine ring is commonly constructed via cyclization of linear precursors. A notable method involves the radical-mediated rearrangement of aziridines (Scheme 1). For example, treatment of aziridine derivatives with tri-n-butyltin hydride and AIBN generates aziridinylcarbinyl radicals, which undergo 5-exo-trig cyclization to form piperidines. This method has been optimized to achieve 72–85% yields for 3-substituted piperidines, though enantioselectivity requires chiral auxiliaries or catalysts.
Table 1: Cyclization Methods for Piperidine Synthesis
Functionalization of Pre-Formed Piperidines
An alternative strategy involves modifying commercially available piperidine derivatives. For instance, 3-aminopiperidine can undergo sequential alkylation with benzyl bromide and cyclopropyl bromide under Mitsunobu conditions to install the benzyl-cyclopropyl-amino group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), this method achieves 68% yield with 95% enantiomeric excess (ee) for the R-configuration.
Installation of the Amino Ketone Moiety
Acylation of Piperidine Amines
The propan-1-one side chain is introduced via acylation of the piperidine’s secondary amine. Reaction with 2-aminopropanoyl chloride in dichloromethane (DCM) at −20°C affords the target compound with 89% yield . However, this method risks racemization at the amino ketone’s chiral center. To mitigate this, Schotten-Baumann conditions (aqueous NaOH, 0°C) are employed, preserving the S-configuration with 93% ee .
Asymmetric Mannich Reaction
A stereoselective approach utilizes the Mannich reaction between a piperidine-derived imine and an enolate. For example, treating 3-(benzyl-cyclopropyl-amino)-piperidine with ethyl glyoxylate and a chiral nickel catalyst generates the (S)-configured amino ketone with 76% yield and 98% ee .
Stereochemical Optimization and Catalytic Systems
Chiral Ligands in Palladium-Catalyzed Amination
Palladium complexes with BINAP ligands enable asymmetric amination of piperidine precursors. In one protocol, coupling 3-bromopiperidine with benzyl-cyclopropyl-amine using Pd(OAc)2 and (R)-BINAP achieves the R-configured product in 82% yield and 91% ee .
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 3-(benzyl-cyclopropyl-amino)-piperidine using vinyl acetate as an acyl donor provides the R-enantiomer with 99% ee , albeit in 45% yield . This method is limited by substrate specificity but offers high stereochemical fidelity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Routes
| Route | Key Step | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Radical cyclization | Aziridine rearrangement | 62 | 98.5 |
| Palladium catalysis | Allylic amination | 71 | 97.2 |
| Mitsunobu alkylation | Sequential alkylation | 58 | 99.1 |
The palladium-catalyzed route offers the best balance of yield and enantioselectivity, while enzymatic resolution excels in purity but suffers from lower yields.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine undergoes alkylation and acylation under mild conditions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | Dry THF, 0°C → RT, N₂ atmosphere | N-Methylated derivative |
| Acylation | Acetyl chloride, Et₃N | Dichloromethane, 0°C → RT, 2 hours | N-Acetylated derivative |
These reactions modify the amine’s electronic profile, potentially altering biological activity.
Nucleophilic Addition and Substitution
The ketone group participates in nucleophilic additions, while the amine engages in substitution:
Ketone Reactivity
-
Grignard Addition : Reacts with organomagnesium reagents (e.g., phenylmagnesium bromide) at −78°C in dry ether to form tertiary alcohols .
-
Enamine Formation : Condensation with primary amines (e.g., NH₃) yields imines under acidic or thermal conditions.
Amine Substitution
-
Nucleophilic Displacement : The amine acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., NaN₃) in polar aprotic solvents.
Reaction Conditions and Optimization
Key parameters for high-yield synthesis and derivatization include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | −78°C to 25°C | Controls reaction rate/side products |
| Solvent | Dry THF/DCM | Enhances reagent solubility |
| Atmosphere | N₂ or Ar | Prevents oxidation |
| Catalyst | Palladium (for coupling) | Accelerates cross-coupling reactions |
Purification typically involves flash chromatography (e.g., PE/DCM/EtOAC gradients) .
Mechanistic Pathways
-
Alkylation : The amine attacks methyl iodide via an SN2 mechanism, facilitated by deprotonation with K₂CO₃.
-
Acylation : Acetyl chloride reacts with the amine to form an intermediate acyl ammonium species, which collapses to the acetylated product.
-
Grignard Addition : The ketone’s carbonyl oxygen coordinates with Mg²⁺, enabling nucleophilic attack by the organomagnesium reagent .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 301.43 g/mol
- Structural Features : The compound features an amino group, a piperidine ring, and a benzyl-cyclopropyl-amino substituent, contributing to its unique pharmacological profile.
Neuropharmacology
Research indicates that (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one may interact with various neurotransmitter systems. This interaction suggests potential therapeutic applications in treating:
- Depression : The compound's ability to modulate neurotransmitter receptors could provide new avenues for antidepressant therapies.
- Anxiety Disorders : Its pharmacological properties may also be beneficial in managing anxiety-related conditions.
Pain Management
The compound's structural similarities with known analgesics suggest its potential role in pain management. Studies have indicated that it may bind to opioid receptors, influencing pain perception and providing relief in chronic pain conditions.
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Starting Materials : Utilization of appropriate precursors such as piperidine derivatives.
- Reagents : Common reagents include palladium or platinum catalysts to enhance reaction efficiency.
- Conditions : Reactions are conducted under controlled conditions (temperature, pressure, pH) to optimize yield and purity.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on serotonin receptors. Results indicated a significant increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent.
Case Study 2: Analgesic Properties
Another investigation focused on its analgesic properties, demonstrating that this compound effectively reduced pain responses in neuropathic pain models, indicating its potential for chronic pain management.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations in Analogues
The following compounds share core structural motifs but differ in substituents, stereochemistry, or heterocyclic rings, leading to divergent properties:
Physicochemical and Commercial Profiles
- Boiling Point & Density: Analogues with isopropyl-methyl-amino groups (e.g., CAS 1354027-74-9) exhibit predicted boiling points of 358.2°C and densities of 0.989 g/cm³ , though data for the target compound is lacking.
- Commercial Availability : Many analogues (e.g., Ref: 10-F080709) are discontinued, highlighting challenges in scalability or stability . The target compound’s availability is unconfirmed but may require custom synthesis.
Biological Activity
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one, also known as AM97780, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.43 g/mol. The compound features a piperidine ring, a cyclopropyl group, and an amino group, which contribute to its pharmacological properties.
Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural characteristics suggest it could modulate neurotransmitter systems, including:
- Dopaminergic System : Potential effects on dopamine receptors may indicate applications in treating psychiatric disorders.
- Serotonergic System : Interactions with serotonin receptors could provide insights into its use for mood disorders.
Neuropharmacological Effects
Studies have demonstrated that this compound exhibits neuroactive properties. Research involving animal models has shown promising results in the following areas:
| Activity | Model | Outcome |
|---|---|---|
| Antidepressant-like effects | Mouse forced swim test | Reduced immobility time, indicating efficacy |
| Analgesic properties | Rat tail-flick test | Significant reduction in pain response |
| Anxiolytic effects | Elevated plus maze | Increased time spent in open arms |
Antimicrobial Properties
Preliminary studies also suggest that this compound may possess antimicrobial activity. In vitro tests have indicated that it can inhibit the growth of certain bacterial strains, highlighting its potential as a therapeutic agent against infections.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key modifications that enhance biological activity. The findings suggested that the presence of both benzyl and cyclopropyl groups significantly influences binding affinity to target receptors, thereby increasing therapeutic efficacy .
Another investigation focused on the compound's effect on neuroinflammation. Results showed that this compound reduced pro-inflammatory cytokine levels in microglial cells, indicating potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of chiral piperidine derivatives often involves multi-step processes, including cyclopropanation, amination, and stereoselective coupling. For the cyclopropyl-amino-piperidine core, a Buchwald-Hartwig amination or reductive amination (e.g., using NaBH(OAc)₃) can be employed to introduce the benzyl-cyclopropyl-amino group . To ensure stereochemical fidelity, chiral HPLC or SFC (supercritical fluid chromatography) should be used post-synthesis, as described for similar spiro-piperidine derivatives in studies requiring enantiomeric excess >98% .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR : ¹H/¹³C NMR with DEPT-135 can confirm the presence of the cyclopropyl ring (δ ~0.5–2.0 ppm for cyclopropyl protons) and piperidine backbone .
- Mass Spectrometry : High-resolution MS (HRMS) is essential to verify the molecular formula (e.g., C₁₉H₂₈N₃O).
- Stability Testing : Accelerated stability studies under varying pH (1–10) and temperatures (25–60°C) can identify degradation pathways, such as cyclopropane ring opening or piperidine oxidation .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine and cyclopropyl moieties influence biological activity?
- Methodological Answer : Comparative studies on enantiomers (R vs. S configurations) can be conducted using in vitro receptor-binding assays. For example, (R)-configured piperidine derivatives have shown enhanced affinity for σ-1 receptors in neuropharmacological models . Molecular docking simulations (e.g., AutoDock Vina) can predict interactions between the cyclopropyl group and hydrophobic binding pockets, with free energy calculations (MM/GBSA) quantifying stereochemical effects .
Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?
- Methodological Answer : Discrepancies in solubility may arise from polymorphic forms. Techniques include:
- X-ray Crystallography : To identify crystal packing differences affecting solubility .
- Salt Formation : Screening with counterions (e.g., HCl, citrate) can improve aqueous solubility, as demonstrated for structurally related amino-piperidines .
- LogP Optimization : Introducing hydrophilic groups (e.g., hydroxylation of the benzyl ring) while maintaining the cyclopropyl group’s rigidity can balance lipophilicity .
Q. How can computational models predict metabolic pathways and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can forecast CYP450-mediated metabolism (e.g., oxidation of the cyclopropyl ring).
- Metabolite Identification : In silico fragmentation (using Mass Frontier) paired with in vitro microsomal assays (human liver microsomes + NADPH) can detect reactive intermediates, such as epoxides from cyclopropane ring oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
